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Compound of Interest

Compound Name: Antitumor agent-82

Cat. No.: B12396083

Get Quote

The designation "Antitumor agent-82" presents a case of ambiguity within scientific literature,

referring to at least two distinct chemical entities with different mechanisms of action. This

guide provides an in-depth technical overview of the two most prominent compounds identified

under this name: a β-carboline derivative that induces autophagy, and OT-82, a potent NAMPT

inhibitor. A historical reference to cytotoxic sapogenols also exists under a similar name and is

noted for clarity. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on the chemical structures, properties, mechanisms

of action, and experimental protocols for these compounds.

Antitumor agent-82 (Compound 6g): An Autophagy-
Inducing β-Carboline Derivative
Antitumor agent-82, also referred to as compound 6g, is a novel β-carboline derivative

identified as a potent anti-tumor agent. Its primary mechanism of action is the induction of

autophagy through the ATG5/ATG7 signaling pathway.[1][2]
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12396083#bc-rfq
https://www.benchchem.com/product/b12396083/docs?utm_src=pdf-body#navigating-the-identity-of-antitumor-agent-82-a-technical-guide
https://www.benchchem.com/product/b12396083/docs?utm_src=pdf-body#navigating-the-identity-of-antitumor-agent-82-a-technical-guide
https://www.benchchem.com/product/b12396083/docs?utm_src=pdf-body#navigating-the-identity-of-antitumor-agent-82-a-technical-guide
https://www.medchemexpress.com/ot-82.html
https://www.medchemexpress.com/antitumor-agent-82.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396083?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a definitive chemical structure image is not readily available in the search results, it is

described as a β-carboline derivative. The following properties have been reported:

Property Value Reference

Molecular Formula C₃₂H₄₂N₆ [1]

Molecular Weight 510.72 g/mol [1]

CAS Number 3037605-45-8 [1]

Mechanism of Action: Autophagy Induction
Antitumor agent-82 (compound 6g) exerts its anticancer effects by inducing autophagy, a

cellular process of degradation and recycling of cellular components. This is achieved through

the activation of the ATG5/ATG7 signaling pathway.[1][2] Western blot analysis in HCT116 cells

showed that treatment with this agent significantly increased the expression of LC3-II and p62,

key markers of autophagy, without affecting the expression of caspase-3, cleaved caspase-3,

or p53.[1][2]
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Caption: Signaling pathway of Antitumor agent-82 (Compound 6g) inducing autophagy.

In Vitro Antitumor Activity
Antitumor agent-82 (compound 6g) has demonstrated anti-proliferative activity against a

panel of human cancer cell lines.
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Cell Line Cancer Type IC₅₀ (µM)
Incubation
Time

Reference

BGC-823 Gastric Cancer 24.8 48 h [1][2]

MCF7 Breast Cancer 13.5 48 h [1][2]

A375 Melanoma 11.5 48 h [1][2]

786-O Renal Cancer 2.71 48 h [1][2]

HT-29 Colon Cancer 2.02 48 h [1][2]

Blu-87 Not Specified 4.53 48 h [1][2]

HCT116 Colon Cancer

Dose-dependent

inhibition (0-4

µM)

0-7 days [1][2]

In Vivo Antitumor Activity
In a mouse xenograft model, Antitumor agent-82 (compound 6g) exhibited significant anti-

cancer activity.

Animal Model
Dosage and
Administration

Treatment
Duration

Outcome Reference

BALB/c mice

45 mg/kg;

intraperitoneal

injection

Every two days

for 16 days

69.69%

reduction in

tumor weight

[1][2]

Experimental Protocol: Western Blot for Autophagy
Markers
This protocol is a general guideline for detecting changes in LC3-II and p62 protein levels, key

indicators of autophagy, in HCT116 cells treated with Antitumor agent-82 (compound 6g).

Cell Culture and Treatment:
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Culture HCT116 cells in appropriate media until they reach 70-80% confluency.

Treat the cells with varying concentrations of Antitumor agent-82 (e.g., 0-5 µM) for

desired time points (e.g., 0-60 hours). Include a vehicle control (e.g., DMSO).

Protein Extraction:

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the

protein extracts.

Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against LC3B (detecting both LC3-I and

LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g.,

β-actin or GAPDH) as a loading control.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.
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Calculate the ratio of LC3-II to LC3-I or LC3-II to the loading control to assess autophagic

flux. A decrease in p62 levels generally indicates autophagic degradation.

OT-82: A Potent and Selective NAMPT Inhibitor
OT-82 is a novel, orally active small molecule inhibitor of nicotinamide

phosphoribosyltransferase (NAMPT).[3][4][5] It has shown strong efficacy against

hematopoietic malignancies by inducing cell death in an NAD+ dependent manner.[2][5][6]

Chemical Structure and Physicochemical Properties
OT-82 is a well-characterized compound with the following properties:

Property Value Reference

Chemical Name

3-[2-(4-fluorophenyl)ethynyl]-

N-[3-(1H-pyrazol-4-

yl)propyl]-4-(4-pyridinyl)-

benzamide

[7]

Molecular Formula C₂₆H₂₁FN₄O [3][4][7]

Molecular Weight 424.47 g/mol [3][4]

CAS Number 1800487-55-1 [3][4][7]

Appearance Solid [7]

Solubility
Soluble in DMSO and

Methanol
[7]

Stability ≥ 4 years at -20°C [7]

Mechanism of Action: NAMPT Inhibition
OT-82's primary mechanism of action is the inhibition of NAMPT, the rate-limiting enzyme in the

salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[2][6] This inhibition

leads to the depletion of cellular NAD+ and subsequently ATP, which are crucial for the high

metabolic demands of cancer cells.[8] The depletion of NAD+ also impairs the function of

NAD+-dependent enzymes like PARP-1, leading to increased DNA damage.[8] Ultimately,
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these events trigger apoptosis, characterized by the activation of caspase-3, depolarization of

the mitochondrial membrane, and an increase in cells with sub-G1 DNA content.[1][9]
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Caption: OT-82 inhibits NAMPT, leading to NAD+ depletion and apoptosis.
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In Vitro Antitumor Activity
OT-82 has demonstrated potent cytotoxicity against a wide range of cancer cell lines, with

particular sensitivity observed in hematopoietic malignancies.

Hematopoietic Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
Incubation
Time

Reference

MV4-11
Acute Myeloid
Leukemia

2.11 72 h [5][9]

U937
Histiocytic

Lymphoma
2.70 72 h [5][9]

RS4;11

Acute

Lymphoblastic

Leukemia

1.05 72 h [5][9]

PER485 Not Specified 1.36 72 h [5][9]

Patient-derived

ALL cells

Acute

Lymphoblastic

Leukemia

0.2 - 4.0 72 h [8][10]

| Patient-derived AML cells | Acute Myeloid Leukemia | 3.31 (avg) | 72 h |[11] |

Non-Hematopoietic Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
Incubation
Time

Reference

MCF-7 Breast Cancer 37.92 72 h [5][9]

U87 Glioblastoma 29.52 72 h [5][9]

HT29 Colon Cancer 15.67 72 h [5][9]

| H1299 | Lung Cancer | 7.95 | 72 h |[5][9] |
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In Vivo Antitumor Activity
OT-82 has shown significant in vivo efficacy in various xenograft models of hematopoietic

malignancies.

Animal Model Cancer Type Treatment Outcome Reference

SCID mice with

Burkitt's

lymphoma

xenograft

Burkitt's

Lymphoma

20 or 40 mg/kg,

oral gavage for 3

weeks

Increased

survival to 56%

(20 mg/kg) and

100% (40 mg/kg)

[1][9]

SCID mice with

MV4-11 AML

xenograft

Acute Myeloid

Leukemia

25 or 50 mg/kg,

oral, 6

days/week for 3

weeks

Tumor

eradication
[12]

Mice with high-

risk pediatric ALL

PDX

Acute

Lymphoblastic

Leukemia

OT-82 single

agent

Significant

leukemia growth

delay in 95% of

models and

disease

regression in

86%

[8]

Mice with MV4-

11 and HEL

92.1.7 xenografts

AML and

Erythroleukemia
25 and 50 mg/kg

Increased

survival and

decreased tumor

volume

[7]

Experimental Protocols
This protocol describes a general method for quantifying apoptosis in cancer cells treated with

OT-82 using flow cytometry.

Cell Culture and Treatment:

Seed cancer cells (e.g., MV4-11) at a density of 1 x 10⁶ cells in a T25 flask.
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Treat cells with various concentrations of OT-82 (e.g., 0.01-100 nM) for 48 hours. Include

a vehicle control and positive/negative controls for apoptosis.

Cell Staining:

Harvest both adherent and floating cells and wash them twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶

cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and

gates.

Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

This protocol provides a general framework for evaluating the in vivo efficacy of OT-82 in a

hematological malignancy xenograft model.

Animal Model and Tumor Implantation:

Use immunodeficient mice (e.g., NOD/SCID or SCID).

Inject human hematological cancer cells (e.g., 2 x 10⁶ MV4-11 cells) subcutaneously or

intravenously.

Monitor the mice for tumor establishment or signs of disease.
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Treatment:

Once tumors reach a palpable size or when the disease is established, randomize the

mice into treatment and vehicle control groups.

Administer OT-82 at desired doses (e.g., 25 or 50 mg/kg) via oral gavage according to a

predefined schedule (e.g., daily for 6 days a week for 3 weeks). The control group

receives the vehicle (e.g., 30% HPBCD).

Efficacy Evaluation:

Measure tumor volume regularly using calipers for subcutaneous models.

Monitor body weight and overall health of the mice.

For systemic models, monitor disease progression through methods like bioluminescence

imaging or analysis of peripheral blood.

Monitor survival of the mice in each group.

Pharmacodynamic Analysis (Optional):

At the end of the study, or at specific time points, tumors can be harvested to analyze

biomarkers of drug activity, such as NAD+ levels or markers of apoptosis.

Historical Context: Antitumor Agents, 82 - Cytotoxic
Sapogenols
An older publication from 1986 uses the title "Antitumor agents, 82" to describe the isolation

and characterization of two cytotoxic sapogenols, hippocaesculin and barringtogenol-C 21-

angelate, from the fruits of Aesculus hippocastanum.[13] These compounds demonstrated

cytotoxicity against KB cells. This usage of "Antitumor agents, 82" appears to be part of a

series of publications and does not refer to the more recently described and distinct molecules,

compound 6g and OT-82.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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